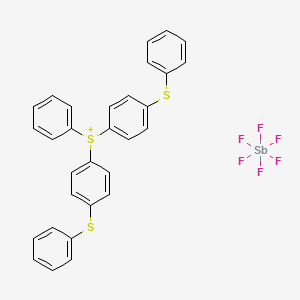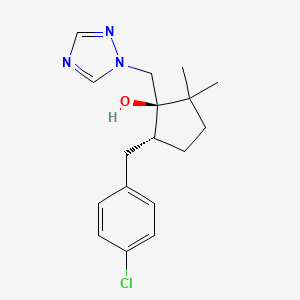
Petunidin 3,5-diglucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Petunidin 3,5-diglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and flowers. It is found in various berries, such as chokeberries, Saskatoon berries, and grapes, as well as in the petals of many flowers . Anthocyanins, including this compound, are known for their antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Petunidin 3,5-diglucoside can be synthesized through the biosynthesis of anthocyanins in plants. This involves the enzymatic conversion of flavonoid precursors into anthocyanins. The process includes several steps, such as hydroxylation, glycosylation, and methylation, catalyzed by specific enzymes like flavonoid 3’,5’-hydroxylase and anthocyanin synthase .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as berries and flowers. The extraction process typically includes steps like solvent extraction, purification using chromatographic techniques, and concentration . Advanced methods like ultra- and nanofiltration have also been employed to concentrate anthocyanins from plant extracts .
化学反応の分析
Types of Reactions
Petunidin 3,5-diglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced anthocyanins .
科学的研究の応用
Petunidin 3,5-diglucoside has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Medicine: Investigated for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.
作用機序
Petunidin 3,5-diglucoside exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, its anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Petunidin 3,5-diglucoside is similar to other anthocyanins, such as cyanidin, delphinidin, pelargonidin, peonidin, and malvidin. These compounds share a common flavonoid structure but differ in the number and position of hydroxyl and methoxy groups on the B-ring . Petunidin is unique due to its specific hydroxyl and methyl groups at the 3’ and 5’ positions, respectively .
List of Similar Compounds
- Cyanidin
- Delphinidin
- Pelargonidin
- Peonidin
- Malvidin
This compound stands out for its specific chemical structure, which contributes to its unique color properties and biological activities .
特性
CAS番号 |
25846-73-5 |
|---|---|
分子式 |
C28H33ClO17 |
分子量 |
677.0 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O17.ClH/c1-40-15-3-9(2-12(32)19(15)33)26-16(43-28-25(39)23(37)21(35)18(8-30)45-28)6-11-13(41-26)4-10(31)5-14(11)42-27-24(38)22(36)20(34)17(7-29)44-27;/h2-6,17-18,20-25,27-30,34-39H,7-8H2,1H3,(H2-,31,32,33);1H/t17-,18-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 |
InChIキー |
YRSDVHGZBOKELJ-DHXGRXBNSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] |
正規SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)


![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)




